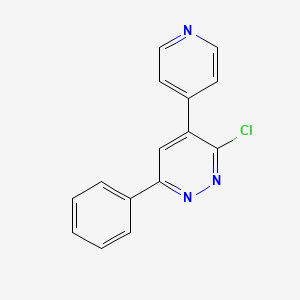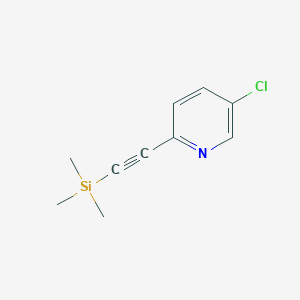![molecular formula C6H4ClF3N2O2 B8560387 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B8560387.png)
2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Overview
Description
2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 3rd position, and an acetic acid moiety attached to the 1st position of the pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the acetic acid moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide or by reacting the pyrazole derivative with chloroacetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-(trifluoromethyl)-1H-pyrazole: Lacks the acetic acid moiety, which may affect its solubility and reactivity.
3-(trifluoromethyl)-1H-pyrazole-1-acetic acid: Lacks the chloro group, which may influence its chemical and biological properties.
5-chloro-1H-pyrazole-1-acetic acid: Lacks the trifluoromethyl group, which may alter its electronic properties and reactivity.
Uniqueness
The unique combination of the chloro, trifluoromethyl, and acetic acid groups in 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its structural features contribute to its reactivity, stability, and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H4ClF3N2O2 |
|---|---|
Molecular Weight |
228.55 g/mol |
IUPAC Name |
2-[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C6H4ClF3N2O2/c7-4-1-3(6(8,9)10)11-12(4)2-5(13)14/h1H,2H2,(H,13,14) |
InChI Key |
KVTKHRBWBDSYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{2-Methoxy-4-[(methylsulfanyl)methyl]phenyl}-1H-imidazo[4,5-b]pyridine](/img/structure/B8560384.png)



![N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide](/img/structure/B8560404.png)


![tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8560414.png)
